N'-Phenylbenzenecarbothiohydrazide
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Overview
Description
N’-Phenylbenzothiohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a benzothiohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenylbenzothiohydrazide typically involves the reaction of phenylhydrazine with benzothiohydrazide. One common method includes the condensation of phenylhydrazine with carbon disulfide, followed by cyclization with an appropriate reagent to form the benzothiohydrazide structure .
Industrial Production Methods
Industrial production of N’-Phenylbenzothiohydrazide may involve continuous processes that optimize yield and purity. These methods often utilize catalysts and controlled reaction conditions to ensure efficient synthesis. For example, the use of platinum catalysts in hydrogenation reactions can improve the production yield of hydrazobenzene compounds, which are precursors to N’-Phenylbenzothiohydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-Phenylbenzothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-Phenylbenzothiohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the generation of free radicals and reactive oxygen species, which damage the mycelium morphology of fungi . Additionally, molecular docking studies have shown that its derivatives can bind to the ubiquinone-binding region of succinate dehydrogenase, inhibiting its activity and disrupting fungal cell respiration .
Comparison with Similar Compounds
N’-Phenylbenzothiohydrazide can be compared with other similar compounds, such as:
N’-Phenylhydrazides: These compounds also exhibit antifungal activity and are used in the development of antifungal agents.
N’-Phenyl pyridylcarbohydrazides: These compounds have broad-spectrum antifungal activity and are being explored as potential fungicide alternatives for plant protection.
The uniqueness of N’-Phenylbenzothiohydrazide lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
13437-75-7 |
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Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N'-phenylbenzenecarbothiohydrazide |
InChI |
InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |
InChI Key |
AWAWNMNDLBQMDV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
Origin of Product |
United States |
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